![molecular formula C20H19Cl2N3O2S B11086598 2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11086598.png)

2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

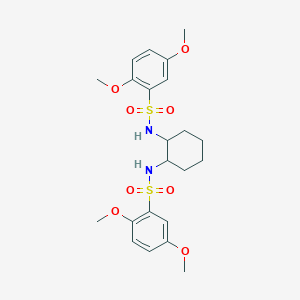

N-(4-Chlorphenyl)-2-[3-(4-chlorbenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamid ist eine komplexe organische Verbindung mit einem einzigartigen Imidazolidinon-Kern.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Chlorphenyl)-2-[3-(4-chlorbenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamid umfasst in der Regel mehrere Schritte:

Bildung des Imidazolidinon-Kerns: Der erste Schritt beinhaltet die Reaktion von Ethylisothiocyanat mit 4-Chlorbenzylamin, um ein intermediäres Thioharnstoffderivat zu bilden.

Cyclisierung: Dieses Zwischenprodukt unterliegt einer Cyclisierung in Gegenwart einer Base wie Natriumethoxid, um den Imidazolidinonring zu bilden.

Acylierung: Das Imidazolidinon wird dann in Gegenwart einer Base wie Triethylamin mit 4-Chlorphenylacetylchlorid acyliert, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren zur Steigerung der Reaktionsausbeute und -effizienz sowie die Implementierung robuster Reinigungstechniken wie Umkristallisation und Chromatographie.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(4-Chlorphenyl)-2-[3-(4-chlorbenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Thioxo-Gruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.

Reduktion: Die Carbonylgruppen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Alkoholen reduziert werden.

Substitution: Die Chlorbenzyl- und Chlorphenylgruppen können nucleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Nucleophile wie Amine oder Thiole ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Verschiedene Nucleophile (Amine, Thiole) unter basischen oder sauren Bedingungen.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Alkohol-Derivate.

Substitution: Amino- oder Thiol-substituierte Derivate.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide typically involves multiple steps:

Formation of the Imidazolidinone Core: The initial step involves the reaction of ethyl isothiocyanate with 4-chlorobenzylamine to form an intermediate thiourea derivative.

Cyclization: This intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the imidazolidinone ring.

Acylation: The imidazolidinone is then acylated with 4-chlorophenylacetyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The chlorobenzyl and chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles (amines, thiols) under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-Chlorphenyl)-2-[3-(4-chlorbenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird aufgrund seiner Fähigkeit, spezifische biologische Pfade zu modulieren, auf sein Potenzial als entzündungshemmendes und krebshemmendes Mittel untersucht.

Biologische Studien: Die Verbindung wird in Studien zur Enzyminhibition und Proteinbindung verwendet, die Aufschluss über ihren Wirkmechanismus geben.

Industrielle Anwendungen: Es dient als Zwischenprodukt bei der Synthese komplexerer Moleküle, die in Pharmazeutika und Agrochemikalien verwendet werden.

Wirkmechanismus

Der Mechanismus, durch den N-(4-Chlorphenyl)-2-[3-(4-chlorbenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamid seine Wirkung entfaltet, beinhaltet:

Molekularziele: Die Verbindung zielt auf spezifische Enzyme und Rezeptoren ab, die an entzündungshemmenden und krebsfördernden Pfaden beteiligt sind.

Beteiligte Pfade: Sie moduliert Pfade wie den NF-κB-Signalweg, der eine entscheidende Rolle bei Entzündungen und Zellproliferation spielt.

Wirkmechanismus

The mechanism by which 2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide exerts its effects involves:

Molecular Targets: The compound targets specific enzymes and receptors involved in inflammatory and cancer pathways.

Pathways Involved: It modulates pathways such as the NF-κB signaling pathway, which plays a crucial role in inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-[3-(4-Chlorbenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamid

- 2-[3-(4-Chlorbenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorphenyl)acetamid

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist N-(4-Chlorphenyl)-2-[3-(4-chlorbenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamid aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm unterschiedliche biologische Aktivitäten und chemische Reaktivität verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die gezielte Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.

Eigenschaften

Molekularformel |

C20H19Cl2N3O2S |

|---|---|

Molekulargewicht |

436.4 g/mol |

IUPAC-Name |

N-(4-chlorophenyl)-2-[3-[(4-chlorophenyl)methyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |

InChI |

InChI=1S/C20H19Cl2N3O2S/c1-2-24-19(27)17(11-18(26)23-16-9-7-15(22)8-10-16)25(20(24)28)12-13-3-5-14(21)6-4-13/h3-10,17H,2,11-12H2,1H3,(H,23,26) |

InChI-Schlüssel |

HFILXELWZRCRRW-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Hydroxy-1-(trifluoromethyl)naphtho[2,1-b]furan-2(1H)-one](/img/structure/B11086531.png)

![2-Chloro-5-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]benzonitrile](/img/structure/B11086539.png)

![(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B11086544.png)

![N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]-4-butoxybenzamide](/img/structure/B11086547.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dipropylamino)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11086556.png)

![Morpholin-4-yl[3-(morpholin-4-ylsulfonyl)-4-(4-phenylpiperazin-1-yl)phenyl]methanone](/img/structure/B11086564.png)

![1-({4-[(E)-2-phenylethenyl]phenyl}sulfonyl)pyrrolidine](/img/structure/B11086575.png)

![11-(2,5-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11086579.png)

![4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B11086587.png)

![1-(4-Chlorophenyl)-2-[4,5-dihydro-1,3-thiazol-2-yl(4-methoxyphenyl)amino]ethanone](/img/structure/B11086592.png)